molecular formula C4H7N5O2 B14727606 ethyl N-(2H-tetrazol-5-yl)carbamate CAS No. 5326-16-9

ethyl N-(2H-tetrazol-5-yl)carbamate

Cat. No.: B14727606
CAS No.: 5326-16-9
M. Wt: 157.13 g/mol
InChI Key: JWEJAYBSYXYGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2H-tetrazol-5-yl)carbamate is a heterocyclic carbamate derivative characterized by a tetrazole ring (2H-tetrazol-5-yl) linked to an ethyl carbamate group. ~4.2 for carboxylic acids) . The carbamate moiety (-NHCOO-) contributes to hydrogen-bonding interactions, making this compound a candidate for enzyme inhibition or coordination chemistry.

For example, describes catalyst-free, aqueous ethanol-mediated synthesis of 5-((2-aminothiazol-5-yl)(phenyl)carbamates, suggesting that similar conditions (e.g., ethanol solvent, absence of catalysts) could be adapted for this compound synthesis .

Properties

CAS No.

5326-16-9

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

ethyl N-(2H-tetrazol-5-yl)carbamate

InChI

InChI=1S/C4H7N5O2/c1-2-11-4(10)5-3-6-8-9-7-3/h2H2,1H3,(H2,5,6,7,8,9,10)

InChI Key

JWEJAYBSYXYGCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NNN=N1

Origin of Product

United States

Chemical Reactions Analysis

Ethyl N-(2H-tetrazol-5-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, ammonia, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl N-(2H-tetrazol-5-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolylmethyl Carbamates

Thiazolylmethyl carbamates (e.g., thiazol-5-ylmethyl derivatives in ) share structural similarities but replace the tetrazole ring with a thiazole ring. Key differences include:

  • Electronic Properties : Thiazole rings contain one sulfur and one nitrogen atom, conferring distinct electronic effects compared to tetrazole’s four nitrogen atoms.
  • Biological Activity : Thiazolylmethyl carbamates in are part of complex antiviral or anticancer agents, leveraging thiazole’s affinity for metal ions and enzyme active sites. In contrast, tetrazole-containing carbamates may exhibit enhanced metabolic stability .
Ethyl Carbamate (EC)

Ethyl carbamate (NH2COOCH2CH3), a simpler carbamate, is a known carcinogen found in fermented beverages (–10). Key comparisons:

Pyrazole Carboxamides

Pyrazole derivatives (e.g., compounds 3a–3p in ) feature a pyrazole ring instead of tetrazole. These compounds demonstrate antimicrobial and anti-inflammatory activities, with melting points ranging from 123–183°C. Ethyl N-(2H-tetrazol-5-yl)carbamate’s melting point is unreported but may align with tetrazole derivatives (e.g., 206–208°C for thiazolyl carbamates in ) .

Physicochemical Properties

Table 1 summarizes key data for this compound and analogues:

Compound Molecular Weight Melting Point (°C) Solubility Key Applications References
This compound ~171.15 Not reported Polar solvents Drug design, coordination chemistry
Thiazol-5-ylmethyl carbamates 400–600 120–200 DMSO, ethanol Antiviral, anticancer
Ethyl carbamate (EC) 104.10 48–50 Water, ethanol None (carcinogenic byproduct)
Pyrazole carboxamides (e.g., 3a) ~403.1 133–183 Chloroform, DMF Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.